N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide
Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide” is a benzothiazole derivative . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a one pot three component Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst can be used to synthesize benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide insights into the tautomeric forms, crystal structures, and intermolecular interactions of the molecules .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, these compounds can exhibit bright blue-violet, green, and orange emission in aggregated states . These properties make them suitable for applications in light-emitting devices .Mechanism of Action
Target of Action
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-Benzylbenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The primary target of these compounds is believed to be DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of arabinogalactan biosynthesis, leading to a weakened cell wall and ultimately, the death of the bacterium
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to a loss of cell wall integrity. This can result in increased susceptibility of the bacterium to other drugs and the host immune response .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to their bioavailability and efficacy as drugs .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacterium . This results in a reduction in the bacterial load and alleviation of the symptoms of tuberculosis.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the compound’s efficacy through drug-drug interactions
Future Directions
Benzothiazole derivatives have shown promising biological activities, making them potential candidates for drug development . Future research could focus on optimizing their synthesis, studying their mechanisms of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c30-26(21-12-10-20(11-13-21)18-19-6-2-1-3-7-19)28-23-16-14-22(15-17-23)27-29-24-8-4-5-9-25(24)31-27/h1-17H,18H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNSJVHJWKTRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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